molecular formula C9H7ClF3NO2 B1352545 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate CAS No. 782-94-5

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate

Cat. No. B1352545
CAS RN: 782-94-5
M. Wt: 253.6 g/mol
InChI Key: XRRXDEMRTNDOQJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a chemical compound . It is also known as triflumuron, a potent chitin synthesis inhibitor that belongs to the chemical class of benzoylureas.


Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is C9H7ClF3NO2 . The InChI code is 1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is 253.61 . It is a powder at room temperature . The melting point is between 72-74 degrees Celsius .

Scientific Research Applications

Organic Synthesis

In organic synthesis, compounds related to 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate serve as intermediates for producing fluorinated organic molecules, which are of great interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and materials science. For instance, the trifluoromethylcarbene (:CHCF3) generated from related compounds has been successfully applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes with high efficiency (Y. Duan et al., 2016). This showcases the utility of trifluoromethyl groups in enhancing the lipophilicity and metabolic stability of organic molecules.

Materials Science

In materials science, fluorinated polymers derived from similar compounds demonstrate outstanding properties. For example, new fluorine-containing polyimides synthesized from a novel fluorinated aromatic diamine monomer showed remarkable solubility in polar organic solvents, excellent thermal stability, and superior mechanical properties, making them suitable for high-performance applications (D. Yin et al., 2005).

Chromatography

In the realm of chromatography, derivatives of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, such as cellulose tris(4-chlorophenylcarbamate) coated on silica, have been utilized as chiral stationary phases. These phases exhibit selective recognition abilities, enabling the effective separation of enantiomers, a critical process in the pharmaceutical industry for the development of enantiopure drugs (K. Yaku et al., 1999). This demonstrates the role of fluorinated compounds in enhancing the performance of chromatographic separations by providing unique interaction mechanisms for chiral recognition.

Safety And Hazards

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXDEMRTNDOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429310
Record name 2,2,2-trifluoroethyl 4-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 4-chlorophenylcarbamate

CAS RN

782-94-5
Record name Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoroethyl 4-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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